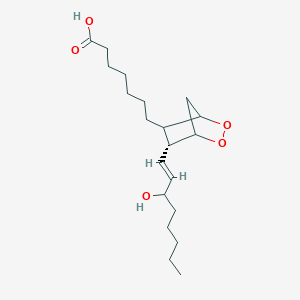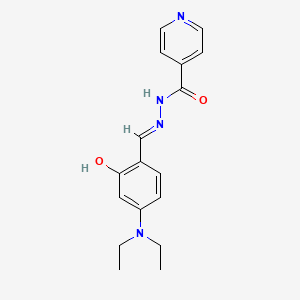
Prost-13-en-1-oic acid, 9,11-epidioxy-15-hydroxy-, (9alpha,11alpha,13E,15S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Prost-13-en-1-oic acid, 9,11-epidioxy-15-hydroxy-, (9alpha,11alpha,13E,15S)- is a member of the prostaglandin family, which are lipid compounds derived from fatty acids. This compound is characterized by its unique structure, which includes an epidioxy group and a hydroxy group at specific positions. Prostaglandins play crucial roles in various physiological processes, including inflammation, blood flow, and the formation of blood clots .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Prost-13-en-1-oic acid, 9,11-epidioxy-15-hydroxy-, (9alpha,11alpha,13E,15S)- typically involves the oxidation of prostaglandin precursors. One common method includes the use of thioredoxin as a catalyst to facilitate the oxidation process . The reaction conditions often require a controlled environment to ensure the stability of the epidioxy group.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation reactions using advanced catalytic systems. The process is designed to maximize yield while maintaining the integrity of the compound’s structure. Specific details on industrial methods are proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions
Prost-13-en-1-oic acid, 9,11-epidioxy-15-hydroxy-, (9alpha,11alpha,13E,15S)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form various derivatives.
Reduction: Reduction reactions can convert the epidioxy group to other functional groups.
Substitution: The hydroxy group can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like thioredoxin and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
Major products formed from these reactions include various oxidized and reduced derivatives of the original compound. These derivatives can have different biological activities and applications.
Wissenschaftliche Forschungsanwendungen
Prost-13-en-1-oic acid, 9,11-epidioxy-15-hydroxy-, (9alpha,11alpha,13E,15S)- has several scientific research applications:
Chemistry: Used as a model compound to study oxidation and reduction reactions.
Biology: Investigated for its role in cellular signaling and inflammation.
Medicine: Explored for potential therapeutic applications in treating inflammatory diseases and blood clotting disorders.
Industry: Utilized in the synthesis of other prostaglandin derivatives for various applications.
Wirkmechanismus
The mechanism of action of Prost-13-en-1-oic acid, 9,11-epidioxy-15-hydroxy-, (9alpha,11alpha,13E,15S)- involves its interaction with specific molecular targets, such as prostaglandin receptors. These interactions can modulate various signaling pathways, leading to effects on inflammation, blood flow, and other physiological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Prostaglandin H1: Lacks the epidioxy group but shares similar biological roles.
Prostaglandin F1alpha: Contains different functional groups but is also involved in inflammation and blood flow regulation.
Uniqueness
The unique structure of Prost-13-en-1-oic acid, 9,11-epidioxy-15-hydroxy-, (9alpha,11alpha,13E,15S)-, particularly the presence of the epidioxy group, distinguishes it from other prostaglandins. This structural feature contributes to its specific biological activities and potential therapeutic applications .
Eigenschaften
Molekularformel |
C20H34O5 |
|---|---|
Molekulargewicht |
354.5 g/mol |
IUPAC-Name |
7-[(6R)-6-[(E)-3-hydroxyoct-1-enyl]-2,3-dioxabicyclo[2.2.1]heptan-5-yl]heptanoic acid |
InChI |
InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18-14-19(17)25-24-18)10-7-4-5-8-11-20(22)23/h12-13,15-19,21H,2-11,14H2,1H3,(H,22,23)/b13-12+/t15?,16?,17-,18?,19?/m1/s1 |
InChI-Schlüssel |
NTAYABHEVAQSJS-VIJBAFNDSA-N |
Isomerische SMILES |
CCCCCC(/C=C/[C@H]1C2CC(C1CCCCCCC(=O)O)OO2)O |
Kanonische SMILES |
CCCCCC(C=CC1C2CC(C1CCCCCCC(=O)O)OO2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1S,2S)-2-(1H-benzimidazol-2-yl)-N-[(1R)-1-[5-(2,2,2-trifluoroethoxy)pyrazin-2-yl]ethyl]cyclopropane-1-carboxamide](/img/structure/B10752444.png)
![2-[2-[Carboxylatomethyl-[[3-hydroxy-2-methyl-5-(phosphonooxymethyl)pyridin-1-ium-4-yl]methyl]amino]ethyl-[[3-hydroxy-2-methyl-5-(phosphonooxymethyl)pyridin-1-ium-4-yl]methyl]amino]acetate;manganese](/img/structure/B10752445.png)

![7-[(1R,4S,5R,6R)-6-[(3S)-3-hydroxyoct-1-enyl]-2,3-dioxabicyclo[2.2.1]heptan-5-yl]heptanoic acid](/img/structure/B10752464.png)

![calcium;(3S)-3-[4-[[3-[4-(trifluoromethyl)phenyl]phenyl]methoxy]phenyl]hex-4-ynoate](/img/structure/B10752490.png)
![[(4E,6Z,9R,10E,12S,13R,14S,16S,17R)-13,14,17-trimethoxy-4,8,10,12,16-pentamethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate](/img/structure/B10752492.png)

![4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1,5-dihydro-6-[(3R,4R)-4-methyl-1-(phenylmethyl)-3-pyrrolidinyl]-1-(tetrahydro-2H-pyran-4-yl)-](/img/structure/B10752502.png)
![7-[(1R,4S)-6-[(E)-3-hydroxyoct-1-enyl]-2,3-dioxabicyclo[2.2.1]heptan-5-yl]heptanoic acid](/img/structure/B10752510.png)

![[(4Z,6Z,10Z)-13,14,17-trimethoxy-4,8,10,12,16-pentamethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate](/img/structure/B10752521.png)

![9-[(1R,6R,8R,9R,10R,15R,17R,18R)-17-(6-aminopurin-9-yl)-9,18-difluoro-3-hydroxy-12-oxo-12-sulfanyl-3-sulfanylidene-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.3.0.06,10]octadecan-8-yl]-1H-purin-6-one](/img/structure/B10752551.png)
